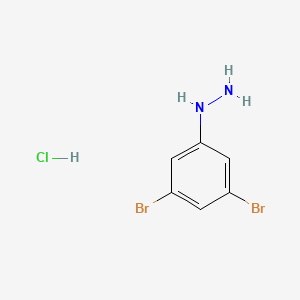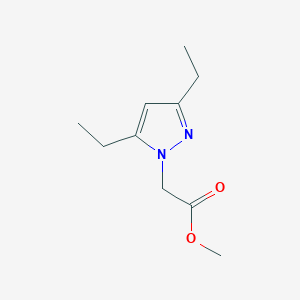
(3,5-Dibromophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(3,5-Dibromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1644115-95-6 . It has a molecular weight of 302.4 and its linear formula is C6H7BR2CLN2 .
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromophenyl)hydrazine hydrochloride” is represented by the linear formula C6H7BR2CLN2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 2 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities : Synthesis of new pyrazoline and isoxazole derivatives from (3,5-Dibromophenyl)hydrazine hydrochloride has shown promising results in antimicrobial and antitubercular activities. These compounds are tested against various microbes and exhibit significant activity (Vyas et al., 2008).
Environmental Sensing : A study reported the development of a sensitive electrochemical sensor for hydrazine determination in water and wastewater samples. The sensor utilizes a nanocomposite modified carbon paste electrode, which includes components derived from (3,5-Dibromophenyl)hydrazine hydrochloride (Karimi-Maleh et al., 2014).
Fluorescent Probing in Biological Samples : A novel fluorescent probe for detecting hydrazine in biological and water samples was developed using (3,5-Dibromophenyl)hydrazine hydrochloride. The probe can be used for quantitative determination in environmental water systems and visualization in biological cells (Zhu et al., 2019).
Development of Antidepressant Agents : Research involving the synthesis of 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines derived from (3,5-Dibromophenyl)hydrazine hydrochloride has been explored for potential antidepressant activities. These compounds showed promising results in behavioral despair tests (Bilgin et al., 1993).
Electrochemical Analysis in Industry and Medicine : A study demonstrated the use of a modified carbon paste electrode, incorporating components from (3,5-Dibromophenyl)hydrazine hydrochloride, for the determination of phenylhydrazine and hydrazine in various samples. This technology is significant for applications in industrial process control, environmental monitoring, and medicine (Afzali et al., 2011).
Cancer Research : Some studies have synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles using (3,5-Dibromophenyl)hydrazine hydrochloride derivatives. These compounds were evaluated for their anticancer activities against various human cell lines, showing significant inhibitory activities (Yan et al., 2013).
Corrosion Inhibition in Industrial Processes : Research on hydrazine carbodithioic acid derivatives, which can be synthesized using (3,5-Dibromophenyl)hydrazine hydrochloride, has indicated their potential as corrosion inhibitors in industrial processes. These inhibitors are essential for protecting materials in aggressive acidic environments (Khaled, 2006).
Antiviral Research : Derivatives of (3,5-Dibromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antiviral activity against hepatitis A virus (HAV). This illustrates the compound's potential application in the field of antiviral drug development (Flefel et al., 2017).
Eigenschaften
IUPAC Name |
(3,5-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWHUBQCFIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)

![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)


![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)




![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)
